Cas no 16032-40-9 (2-(4-Methoxyphenyl)quinoline)
2-(4-Methoxyphenyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methoxyphenyl)quinoline
- 2-(p-Methoxyphenyl)quinoline
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- MDL: MFCD03617656
- Inchi: 1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3
- InChI Key: NXYDIDCWFYLWKZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=CC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 235.09979
- Monoisotopic Mass: 235.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.141
- Melting Point: 122-124 ºC
- Boiling Point: 398 ºC
- Flash Point: 144 ºC
- PSA: 22.12
2-(4-Methoxyphenyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146130-1g |
2-(4-methoxyphenyl)quinoline |
16032-40-9 | 95% | 1g |
$245 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1133314-5g |
2-(4-methoxyphenyl)quinoline |
16032-40-9 | 95% | 5g |
$1250 | 2024-07-23 | |
| A2B Chem LLC | AA82563-1g |
2-(4-Methoxyphenyl)quinoline |
16032-40-9 | 98% | 1g |
$1188.00 | 2024-04-20 |
2-(4-Methoxyphenyl)quinoline Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-(4-Methoxyphenyl)quinoline
Introduction to 2-(4-Methoxyphenyl)quinoline (CAS No. 16032-40-9)
2-(4-Methoxyphenyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 16032-40-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities and pharmacological relevance. The presence of a methoxy group at the para position of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2-(4-Methoxyphenyl)quinoline consists of a quinoline core fused with a phenyl ring substituted with a methoxy group. This structural motif has been extensively studied for its potential in modulating various biological pathways, particularly those involving enzyme inhibition and receptor interaction. The quinoline moiety is known to exhibit antimicrobial, antimalarial, and anticancer properties, while the methoxyphenyl group enhances lipophilicity and metabolic stability, crucial factors for drug efficacy and bioavailability.
In recent years, 2-(4-Methoxyphenyl)quinoline has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its versatility as a building block allows for modifications at multiple positions, enabling the development of compounds with tailored biological activities. For instance, derivatives of this molecule have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for neuropharmacological applications.
One of the most compelling aspects of 2-(4-Methoxyphenyl)quinoline is its role in addressing emerging therapeutic challenges. With the rise of drug-resistant pathogens and the increasing burden of chronic diseases, there is a pressing need for innovative chemical entities. Research has demonstrated that modifications to the quinoline scaffold can lead to compounds with enhanced binding affinity and selectivity towards target proteins. This has spurred interest in 2-(4-Methoxyphenyl)quinoline as a precursor for next-generation therapeutics.
The synthesis of 2-(4-Methoxyphenyl)quinoline typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound efficiently.
From a medicinal chemistry perspective, 2-(4-Methoxyphenyl)quinoline serves as a testament to the importance of structural diversity in drug design. By leveraging its unique chemical properties, researchers can generate libraries of derivatives with diverse biological profiles. High-throughput screening (HTS) and computational modeling have been instrumental in identifying lead compounds derived from this scaffold. These approaches accelerate the discovery process by enabling rapid evaluation of molecular interactions.
The pharmacokinetic profile of 2-(4-Methoxyphenyl)quinoline is another critical consideration in its development as a therapeutic agent. Studies have shown that the methoxy group enhances metabolic stability while maintaining solubility, which is essential for effective drug delivery. Furthermore, its favorable pharmacokinetic properties suggest potential for oral administration, reducing dosing frequency and improving patient compliance.
In conclusion, 2-(4-Methoxyphenyl)quinoline (CAS No. 16032-40-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile biological activities make it a promising candidate for further research and development. As our understanding of disease mechanisms evolves, compounds like this continue to play a pivotal role in shaping future therapeutic strategies.
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